![molecular formula C16H22N4O3 B1320573 Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate CAS No. 924869-05-6](/img/structure/B1320573.png)

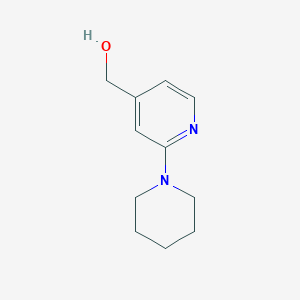

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

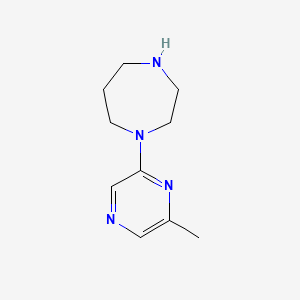

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate is a compound that appears to be related to a class of organic molecules that are synthesized for various applications, including pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds are discussed, which can give insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield the final product in moderate to high yields. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a 23% yield . Similarly, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was confirmed using various analytical techniques . These examples suggest that the synthesis of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate would likely involve a multi-step process, possibly including the formation of a piperazine ring and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has been determined using X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the crystal . Additionally, nuclear magnetic resonance (NMR) spectroscopy is a common technique used to elucidate the structure of organic compounds in solution . These techniques would be essential in confirming the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to introduce the desired functional groups while maintaining the integrity of the molecule. A reaction mechanism is often proposed to explain the formation of the final product . For Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, a similar approach would be taken to understand the chemical transformations during its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds like Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate can be inferred from studies of similar molecules. For example, polymorphic crystalline forms can exhibit different hydrogen-bonding networks, which can affect the compound's solubility and stability . The association of molecules in solution can be studied using mass spectrometry (MS) and NMR, providing insights into the compound's behavior in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Development

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has been a focus in the synthesis and development of various compounds. For instance, its derivatives have been used in developing selective and reversible antagonists of the P2Y12 receptor, supporting preclinical and clinical studies (Andersen et al., 2013). Additionally, it played a role in the synthesis of amide derivatives of quinolone with antimicrobial properties (Patel, Patel, & Chauhan, 2007).

Metabolism Studies

Research has also investigated the metabolism of related compounds in biological systems. For example, the metabolism of a herbicide closely related to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate in rats has been studied, providing insights into biotransformation pathways (Crayford & Hutson, 1972).

Supramolecular Chemistry

In the field of supramolecular chemistry, a novel pyridone-based phthalimide fleximer, structurally related to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, was synthesized and its supramolecular properties were thoroughly investigated (Dowarah et al., 2022).

Medicinal Chemistry

In medicinal chemistry, various derivatives of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate have been synthesized and evaluated for their biological activities, including antimicrobial properties and potential as 5-HT1A receptor antagonists (Gein et al., 2013), (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNLMVNRBGPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)